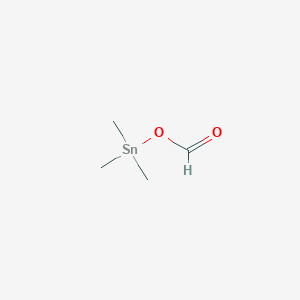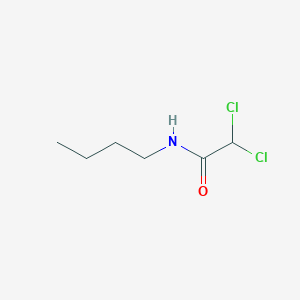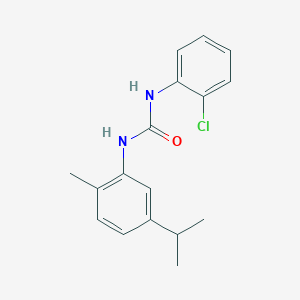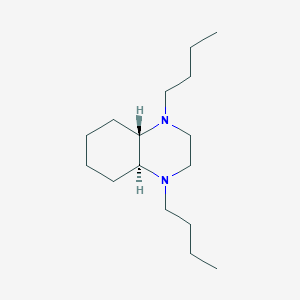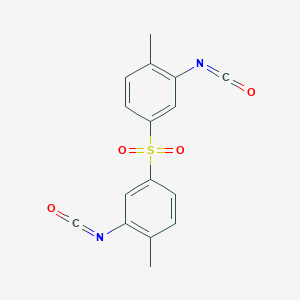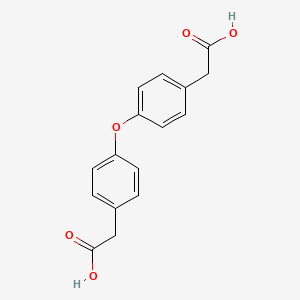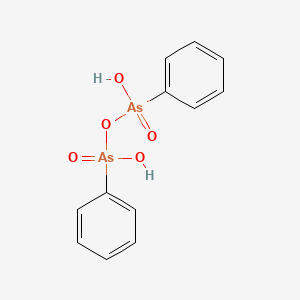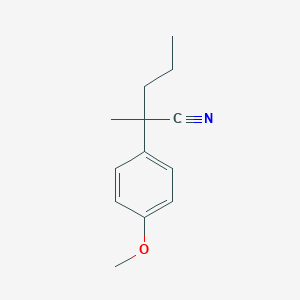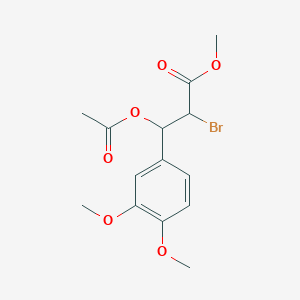
Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate: is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by esterification and acetylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide or amine groups can replace the bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its bioavailability or reducing toxicity.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. The bromine atom can participate in substitution reactions, altering the compound’s reactivity. The dimethoxyphenyl group can interact with aromatic receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but lacks the acetyloxy and bromine groups.
Methyl 3-(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate: Similar but without the bromine atom.
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)propanoate: Similar but lacks the acetyloxy group.
Uniqueness: Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both the acetyloxy and bromine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial fields.
Properties
CAS No. |
5396-69-0 |
|---|---|
Molecular Formula |
C14H17BrO6 |
Molecular Weight |
361.18 g/mol |
IUPAC Name |
methyl 3-acetyloxy-2-bromo-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H17BrO6/c1-8(16)21-13(12(15)14(17)20-4)9-5-6-10(18-2)11(7-9)19-3/h5-7,12-13H,1-4H3 |
InChI Key |
QXFPBDSWSBVBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





